N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-11-4-3-5-13(8-11)20-10-12(9-16(20)22)19-17(23)14-6-1-2-7-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAIDWORJZJLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with 2-nitrobenzoyl chloride to form the intermediate 3-fluoro-N-(2-nitrobenzoyl)aniline. This intermediate is then subjected to cyclization with succinic anhydride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Reduction of Nitro Group: Formation of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-aminobenzamide.
Reduction of Carbonyl Group: Formation of N-(1-(3-fluorophenyl)-5-hydroxypyrrolidin-3-yl)-2-nitrobenzamide.
Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrobenzamide moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features align with several classes of bioactive molecules. Below is a detailed comparison with key analogs:
N-(2-Chloro-5-Nitrophenyl)-2-Nitrobenzamide (Corrected Structure from )
- Structure: Shares the 2-nitrobenzamide backbone but replaces the pyrrolidinone-fluorophenyl group with a chloronitrophenyl substituent.
- Key Differences: The absence of the pyrrolidinone ring reduces conformational rigidity. The chloro and nitro groups on the phenyl ring may enhance electrophilicity compared to the fluorine-substituted analog.
- Relevance : Demonstrates the impact of halogen and nitro positioning on aromatic interactions in crystallographic studies .
N-(2-Fluoro-5-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-yl)Phenyl)-4-Methyl-3-Nitrobenzamide ()
- Structure: Features a pyridopyrimidinone core linked to a fluorophenyl-nitrobenzamide group.
- The additional methyl group on the benzamide may alter solubility and metabolic stability.
- Relevance: Highlights the role of fused heterocycles in modulating bioactivity compared to monocyclic lactams .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Ethyl-3-Nitrobenzamide ()
- Structure: Contains a sulfone-substituted tetrahydrothiophene ring instead of pyrrolidinone, with a nitrobenzamide group.
- Key Differences :
- The sulfone group increases polarity and hydrogen-bonding capacity.
- The tetrahydrothiophene ring lacks the lactam’s hydrogen-bond acceptor (C=O).
- Relevance : Illustrates how sulfone vs. lactam scaffolds affect physicochemical properties like logP and solubility .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide ()
- Structure : Incorporates a chromen-4-one and pyrazolopyrimidine system with dual fluorophenyl and nitrobenzamide groups.
- Key Differences: The chromenone system provides a planar aromatic structure, contrasting with the non-aromatic pyrrolidinone. Dual fluorination (chromenone and benzamide) may enhance target binding affinity in kinase inhibition contexts.
- Relevance : Supports the hypothesis that fluorinated aromatic systems synergize with nitro groups in enzyme inhibition .
Data Table: Structural and Functional Comparisons
*Estimated based on structural formula.
Research Findings and Implications
- Fluorine Substitution: The 3-fluorophenyl group in the target compound likely enhances lipid solubility and metabolic stability compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors (e.g., ).
- Nitrobenzamide Role : The nitro group may act as a hydrogen-bond acceptor or participate in redox reactions, similar to its role in antimicrobial nitroaromatics .
- Lactam vs. Heterocycle: Pyrrolidinone’s lactam ring offers conformational flexibility, whereas fused heterocycles (e.g., pyridopyrimidinone in ) provide rigid scaffolds for target binding.
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a complex molecular architecture that includes a pyrrolidinone ring and a nitrobenzamide moiety. The molecular formula is with a molecular weight of approximately 326.4 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrrolidinone Ring : Starting from a suitable precursor, the pyrrolidinone is synthesized through cyclization reactions.
- Introduction of the Nitro Group : The nitro group is introduced via electrophilic nitration of the benzamide derivative.
- Fluorination : The fluorine atom is incorporated using fluorination techniques, which may involve reagents such as Selectfluor or other fluorinating agents.
Research indicates that this compound interacts with various biological targets, potentially modulating pathways involved in cancer and neurological disorders. Its mechanism of action may involve:
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in tumor progression and apoptosis regulation.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells.
- Mechanistic Insights : Apoptosis induction has been observed in treated cancer cells, with downregulation of anti-apoptotic proteins such as BCL2 and upregulation of pro-apoptotic markers like caspases.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Study 1: Breast Cancer
In a study involving MDA-MB-231 breast cancer cells, this compound exhibited an IC50 value of approximately 15 μM. The treatment led to significant apoptosis as evidenced by flow cytometry analyses.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal viability.
Q & A
Q. What are the key steps in synthesizing N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Nucleophilic substitution to introduce the 3-fluorophenyl group into the pyrrolidinone scaffold.
Amide coupling between the pyrrolidinone intermediate and 2-nitrobenzoyl chloride .
Optimization strategies:
- Temperature : Higher temperatures (e.g., 80–100°C) may accelerate coupling but risk side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Use coupling agents like HATU or EDC/HOBt for improved yields .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., fluorophenyl protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected m/z ~357.3) .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement .
- HPLC : Purity >95% achieved via reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How should researchers handle stability and solubility challenges during experiments?
- Methodological Answer :
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the nitro or amide groups .
- Solubility : Test in DMSO (stock solutions) or ethanol; adjust pH for aqueous buffers (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. What strategies address conflicting data in biological activity assays for this compound?
- Methodological Answer :
- Dose-response curves : Validate activity across concentrations (e.g., 1 nM–100 µM) to identify therapeutic windows .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
- Assay controls : Include known inhibitors (e.g., ATX inhibitor for autotaxin studies) to benchmark activity .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) .
- Docking simulations : Use AutoDock Vina to model binding poses with target enzymes (e.g., autotaxin’s hydrophobic pocket) .
- SAR studies : Compare activity of stereoisomers; e.g., (R)- vs. (S)-configured pyrrolidinone derivatives .
Q. What mechanistic insights can be derived from studying its reaction kinetics?
- Methodological Answer :
- Kinetic profiling : Monitor amide coupling via FT-IR (disappearance of –COOH peak at ~1700 cm⁻¹) .
- Activation energy : Use Arrhenius plots to determine Ea for key steps (e.g., nitro group reduction) .
- Computational modeling : Gaussian 09 calculates transition states and intermediates for reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
